Nitrosourea - 13010-20-3

Nitrosourea

Catalog Number: EVT-437023
CAS Number: 13010-20-3
Molecular Formula: CH3N3O2
Molecular Weight: 89.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Nitrosoureas are classified as alkylating agents due to their mechanism of action that involves the transfer of alkyl groups to DNA. This class includes several notable compounds such as 1,3-bis(2-chloroethyl)-1-nitrosourea (commonly known as BCNU) and N-(2-chloroethyl)-N-nitrosourea (also known as CCNU). These compounds are further categorized based on their structural variations and specific substituents attached to the nitrosourea moiety .

Synthesis Analysis

The synthesis of nitrosoureas typically involves the nitrosation of urea derivatives using various nitrosating agents. A common method includes the reaction of non-nitrosated urea with sodium nitrite in an acidic medium. The following steps outline a generalized synthesis process:

  1. Preparation of Reaction Mixture: A solution containing a non-nitrosated urea derivative is prepared.
  2. Addition of Nitrosating Agent: A metal nitrite (e.g., sodium nitrite) is added to the solution, often in the presence of an aqueous acid.
  3. Two-Phase System: The reaction proceeds in a two-phase solvent system comprising an aqueous phase and a non-miscible organic solvent. This setup enhances the yield and purity of the resulting nitrosourea compound.
  4. Temperature Control: The reaction is typically conducted at temperatures between 0°C and 50°C, with optimal conditions often maintained below room temperature (5-15°C) to ensure stability and minimize side reactions.
  5. Isolation and Purification: The resulting nitrosourea is isolated through crystallization from suitable organic solvents, often employing a solvent/anti-solvent system to enhance purity .
Molecular Structure Analysis

Nitrosoureas possess a distinctive molecular structure characterized by a nitrogen atom bonded to a carbon atom that is part of a urea group, alongside a nitroso group (-NO). The general formula for nitrosoureas can be represented as:

R1R2NNOR_1R_2N-NO

Where R1R_1 and R2R_2 represent hydrocarbon chains or substituents that can vary widely, influencing both the chemical properties and biological activity of the compound. Structural studies often utilize techniques such as X-ray crystallography to determine precise molecular arrangements and interactions within crystal lattices .

Relevant Data

  • Molecular weight: Varies depending on substituents; for example, BCNU has a molecular weight of approximately 214.66 g/mol.
  • Solubility: Nitrosoureas are generally lipophilic, allowing them to penetrate biological membranes, including the blood-brain barrier.
Chemical Reactions Analysis

Nitrosoureas participate in several significant chemical reactions, primarily involving their alkylating properties:

  1. Alkylation of DNA: Nitrosoureas react with nucleophilic sites on DNA, particularly at guanine bases, leading to the formation of interstrand cross-links. This reaction impedes DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cells.
  2. Decomposition Reactions: Under certain conditions (e.g., heat or acidic environments), nitrosoureas can decompose, releasing toxic nitrogen oxides and potentially leading to side reactions that may reduce efficacy or increase toxicity .
  3. Reactivity with Biological Molecules: Nitrosoureas can also react with proteins and other biomolecules, contributing to their therapeutic effects but also causing side effects due to non-specific interactions.
Mechanism of Action

The mechanism of action for nitrosoureas primarily revolves around their ability to form covalent bonds with DNA:

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrosourea compounds significantly influence their behavior in biological systems:

  • Appearance: Typically solid crystalline form at room temperature.
  • Melting Point: Varies; for example, BCNU has a melting point around 103°C.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored under controlled conditions to maintain stability.

Relevant Data

  • Log P (Partition Coefficient): Indicates high lipophilicity, facilitating penetration through lipid membranes.
  • pKa values: Reflect the acidity/basicity which affects solubility and reactivity.
Applications

Nitrosoureas have several important applications in medicine and research:

  1. Cancer Treatment: Primarily used as chemotherapeutic agents for treating various cancers such as brain tumors (e.g., glioblastoma), lymphomas, and leukemias.
  2. Research Tools: Employed in biochemical research to study DNA damage mechanisms and cellular responses to genotoxic stress.
  3. Drug Development: Serve as lead compounds for developing new alkylating agents with improved efficacy or reduced toxicity profiles.

The ongoing research into modifying nitrosourea structures aims to enhance their selectivity for cancer cells while minimizing damage to healthy tissues .

Introduction to Nitrosoureas

Definition and Chemical Classification

Nitrosoureas are organic compounds characterized by a nitroso group (-N=O) attached to a urea moiety. The general chemical structure is R¹-N(NO)-C(O)-NR²R³, where R¹, R², and R³ represent variable organic substituents. This core structure confers both alkylating and carbamoylating properties, which are fundamental to their antineoplastic activity. The chemical identity and biological behavior of individual nitrosoureas are determined by the specific substituents attached to this core framework [2] [8].

Nitrosoureas are classified as DNA alkylating agents due to their ability to form covalent bonds with nucleophilic sites in DNA, particularly targeting the N-7 position of guanine, O-6 of guanine, and N-3 of adenine. This classification places them within the broader category of cytotoxic chemotherapeutics that damage DNA to initiate cell death. Their unique chemical behavior arises from spontaneous decomposition under physiological conditions (pH 7.4, 37°C), generating two highly reactive intermediates:

  • Diazo hydroxide intermediates: These decompose further to yield carbonium ions (electrophilic alkylating species) capable of attacking DNA.
  • Isocyanate compounds: Responsible for carbamoylation of proteins, particularly those involved in DNA repair mechanisms [1] [7].

Table 1: Structural Features and Nomenclature of Clinically Significant Nitrosoureas

Chemical NameCommon Name/AbbreviationKey Structural FeaturesYear Introduced
1,3-Bis(2-chloroethyl)-1-nitrosoureaCarmustine (BCNU)Two 2-chloroethyl groups1971
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosoureaLomustine (CCNU)2-chloroethyl + cyclohexyl group1976
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosoureaSemustine (Methyl-CCNU)2-chloroethyl + 4-methylcyclohexyl group1970s
1-(4-Amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosoureaNimustine (ACNU)2-chloroethyl + methylpyrimidinyl group1980s
2-[3-(2-Chloroethyl)-3-nitrosoureido]-D-glucopyranoseStreptozotocin2-chloroethyl + D-glucose moiety1960s
1-[3-(2-Chloroethyl)-3-nitrosoureido] ethyl phosphonateFotemustine2-chloroethyl + ethylphosphonate group1980s

The structural diversity within this class significantly influences pharmacological properties. Chloroethyl derivatives (carmustine, lomustine, semustine, nimustine, fotemustine) predominantly form cytotoxic DNA interstrand cross-links, while streptozotocin exhibits reduced carbamoylating activity and demonstrates specific toxicity toward pancreatic beta cells [1] [2] [8].

Historical Development and Discovery

The discovery of nitrosoureas exemplifies the success of systematic screening approaches in anticancer drug development. The historical trajectory unfolded through several key phases:

  • Initial Screening and Identification (1950s-1960s): The antineoplastic potential of nitrosoureas was first identified through the National Cancer Institute's broad screening program. Early investigations by Greene and Greenberg demonstrated that N-methyl-N'-nitro-N-nitrosoguanidine exhibited activity against murine leukemia models, though its clinical utility was limited by toxicity. This pivotal work established the importance of the assay system, as activity was observed specifically against intracerebrally implanted L1210 leukemia, suggesting potential central nervous system activity [1] [4].

  • Systematic Congener Synthesis (1960s-1970s): Building upon initial leads, John Montgomery and his team at the Southern Research Institute initiated comprehensive structure-activity relationship studies. Johnston, McCaleb, and Montgomery synthesized over 100 nitrosourea analogs, methodically modifying the R¹, R², and R³ substituents. Their seminal work established that lipophilic analogs exhibited superior activity against intracerebral tumors. This period yielded clinically significant agents including carmustine (1963) and lomustine (1966), with the latter representing the first orally administrable nitrosourea [1] [2].

  • Mechanistic Elucidation Era (1970s-1980s): Concurrent with clinical adoption, researchers including Wheeler, Ludlum, and Kohn conducted detailed investigations into the biochemical mechanisms underlying nitrosourea activity. Wheeler's work established the dual alkylating/carbamoylating actions, while Ludlum identified specific DNA adducts such as O⁶-chloroethylguanine and the cross-linked species 1,2-bis(guanin-7-yl)ethane. Kohn provided crucial evidence that DNA interstrand cross-links correlated strongly with cytotoxic potency. Simultaneously, Hansch applied quantitative structure-activity relationship methodologies to predict biological activity based on chemical parameters [1] [7].

  • Modern Derivatives and Targeted Approaches (1980s-Present): Subsequent development focused on reducing bone marrow toxicity while maintaining central nervous system penetration. Chlorozotocin (synthesized 1975) incorporated a glucose-like carrier molecule, reducing myelosuppression but demonstrating nephrotoxicity. Fotemustine (1980s) incorporated a phosphonoalanine group to enhance stability. Contemporary research explores conjugating nitrosoureas to hormone carriers (e.g., estradiol-linked derivatives) to target receptor-positive malignancies [1] [7] [9].

Table 2: Key Milestones in Nitrosourea Development

Time PeriodDevelopment PhaseKey Advancements
1959-1963Initial DiscoveryAntitumor activity identified in nitrosoguanidines; Synthesis of first N-nitrosoureas
1963-1966First Generation DevelopmentCarmustine (BCNU) synthesized (1963); Lomustine (CCNU) developed (1966)
1968-1977Clinical IntroductionCarmustine approved by FDA (1977); Lomustine approved (1976)
1970-1985Mechanism ElucidationDNA alkylation/cross-linking characterized; Carbamoylation activity defined
1975-1990Second Generation DevelopmentStreptozotocin clinical adoption; Chlorozotocin and Fotemustine synthesized
1985-PresentTargeted Conjugate DevelopmentHormone-receptor directed nitrosoureas; Exploration in combination regimens

Natural vs. Synthetic Nitrosoureas: Scope and Significance

Unlike many pharmacologically active compounds, nitrosoureas are overwhelmingly synthetic entities with no significant natural counterparts. Extensive chemical and biological screening has identified no naturally occurring nitrosoureas with substantial antineoplastic activity. The sole exception is the streptozotocin precursor, which undergoes deliberate chemical modification to achieve therapeutic utility:

  • Streptozotocin Origins: This compound originates from the bacterium Streptomyces achromogenes, but the naturally produced molecule is chemically modified to introduce the critical nitroso group. The natural precursor lacks the N-nitroso moiety essential for alkylating activity. Therefore, streptozotocin used clinically is more accurately classified as a semi-synthetic derivative rather than a naturally occurring nitrosourea [1] [8].

  • Exclusively Synthetic Clinical Agents: All nitrosoureas employed therapeutically are synthetic compounds. Carmustine, lomustine, semustine, nimustine, fotemustine, and chlorozotocin were created through deliberate chemical synthesis programs aimed at optimizing antitumor efficacy, pharmacokinetic properties (particularly lipid solubility), and toxicity profiles. The absence of natural models necessitated extensive structure-activity relationship studies to guide development [1] [2].

The significance of synthetic nitrosoureas stems from several unique pharmacological properties:

  • Blood-Brain Barrier Permeability: High lipid solubility enables therapeutic concentrations in the central nervous system, addressing a critical limitation of many chemotherapeutics.
  • Chemical Stability: While spontaneously decomposing in aqueous environments, their stability in lipid formulations facilitates clinical administration.
  • Structural Tunability: Synthetic manipulation allows strategic modification of alkylating potential, carbamoylating activity, tissue distribution, and metabolic fate [3] [8].

Properties

CAS Number

13010-20-3

Product Name

Nitrosourea

IUPAC Name

nitrosourea

Molecular Formula

CH3N3O2

Molecular Weight

89.05 g/mol

InChI

InChI=1S/CH3N3O2/c2-1(5)3-4-6/h(H3,2,3,5,6)

InChI Key

OSTGTTZJOCZWJG-UHFFFAOYSA-N

SMILES

C(=O)(N)NN=O

Synonyms

N-NITROSOUREA

Canonical SMILES

C(=O)(N)NN=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.